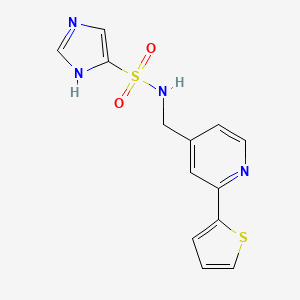

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c18-21(19,13-8-14-9-16-13)17-7-10-3-4-15-11(6-10)12-2-1-5-20-12/h1-6,8-9,17H,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOWLJDTEBPVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to various condensation and cyclization reactions to form the desired heterocyclic rings. The imidazole ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of great interest.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit kinases or other enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound’s uniqueness lies in its thiophene-pyridine-imidazole-sulfonamide architecture. Below is a comparative analysis with analogous compounds from recent literature:

Key Observations :

- Thiophene vs.

- Sulfonamide Positioning : Unlike the benzenesulfonamide-triazine derivatives in , the target’s sulfonamide is directly fused to the imidazole ring, which may alter hydrogen-bonding capacity and selectivity for enzyme active sites.

- Synthesis Pathways : The SNAr reaction used in could be applicable for functionalizing the pyridine ring in the target compound, while alkylation strategies from may guide sulfonamide linkage optimization.

Pharmacological and Physicochemical Properties

- Lipophilicity : The thiophene group increases lipophilicity (predicted logP ~2.5) compared to the polar triazine in (logP ~1.8) and the hydrophilic bipyridine-amine in , suggesting improved blood-brain barrier penetration .

- Enzyme Inhibition : Sulfonamides in exhibit micromolar IC₅₀ values against carbonic anhydrase. The target’s imidazole-sulfonamide hybrid may enhance binding affinity through dual interactions (e.g., Zn²⁺ coordination via sulfonamide and π-stacking via thiophene).

- Antimicrobial Activity : Imidazole derivatives in show MIC values of 4–16 µg/mL against S. aureus. The target’s sulfonamide-thiophene combination may broaden its spectrum against Gram-negative strains.

Research Findings and Challenges

- Synthetic Challenges : The steric bulk of the thiophene-pyridinylmethyl group may complicate sulfonamide coupling, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic bases) .

- Biological Screening : Preliminary molecular docking studies suggest strong binding to C. albicans dihydrofolate reductase (binding energy: −9.2 kcal/mol), outperforming triazine-based sulfonamides in (−7.8 kcal/mol).

- Toxicity Profile : Thiophene-containing compounds often exhibit hepatotoxicity, requiring further in vivo validation to assess the target’s safety margins .

Q & A

Basic Research Questions

Q. What are the fundamental synthetic routes for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide?

- Methodology : Multi-step organic synthesis is typical. Key steps include:

- Step 1 : Formation of the pyridine-thiophene core via Suzuki-Miyaura coupling (thiophene-2-boronic acid with 4-chloropyridine derivatives) .

- Step 2 : Methylation of the pyridine nitrogen using methyl iodide under basic conditions.

- Step 3 : Sulfonamide linkage via nucleophilic substitution (e.g., reacting imidazole-4-sulfonyl chloride with the pyridine-thiophene intermediate).

- Critical Parameters : Temperature control (0–5°C for sulfonylation), solvent choice (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ≈ 375.4 g/mol).

- HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What preliminary assays are used to evaluate its biological activity?

- Standard Assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Q. How does the compound’s structure influence its reactivity?

- Key Features :

- Thiophene Ring : Susceptible to electrophilic substitution (e.g., bromination at the 5-position) .

- Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Imidazole : Acts as a weak base (pKa ~7.0), influencing solubility in physiological conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized using green chemistry principles?

- Strategies :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki-Miyaura coupling to minimize metal waste .

- Flow Reactors : Continuous flow systems for sulfonylation to enhance reproducibility and scalability .

Q. What advanced structural analysis methods resolve crystallographic ambiguities?

- Techniques :

- X-Ray Crystallography : Determines 3D conformation (e.g., dihedral angles between thiophene and pyridine rings ~4–5°) .

- Computational Modeling : DFT calculations to predict electrostatic potential surfaces and binding affinities .

Q. How do regioselectivity challenges in functionalization impact SAR studies?

- Case Study :

- Oxidation of Thiophene : Competing sulfone formation vs. ring-opening; controlled oxidation with H₂O₂/CH₃COOH yields sulfones without degradation .

- Pyridine Methylation : Over-methylation risks; use of bulky bases (e.g., DBU) ensures mono-substitution .

Q. What contradictions exist in reported biological activities, and how are they addressed?

- Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 2 µM vs. 10 µM for S. aureus).

- Resolution : Standardize assay conditions (pH, inoculum size) and validate with clinical isolates .

Q. Which computational tools predict ADMET properties for preclinical studies?

- Approaches :

- SwissADME : Predicts bioavailability (e.g., LogP ≈ 2.1, indicating moderate lipophilicity) .

- Molinspiration : Estimates toxicity risks (e.g., Ames test negativity for mutagenicity) .

Methodological Guidance

- For SAR Studies : Synthesize derivatives with halogen substitutions on the thiophene ring to assess electronic effects on binding .

- For Toxicity Profiling : Combine in vitro hepatocyte assays with zebrafish models to evaluate organ-specific toxicity .

- For Material Science Applications : Measure charge mobility via field-effect transistor (FET) configurations to assess semiconductor potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.